2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N,N-DIETHYLACETAMIDE
CAS No.: 902433-60-7
Cat. No.: VC8314937
Molecular Formula: C23H24N6O5S
Molecular Weight: 496.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902433-60-7 |
|---|---|
| Molecular Formula | C23H24N6O5S |
| Molecular Weight | 496.5 g/mol |
| IUPAC Name | 2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N,N-diethylacetamide |
| Standard InChI | InChI=1S/C23H24N6O5S/c1-5-27(6-2)20(30)13-35-23-24-17-12-19(34-4)18(33-3)11-16(17)22-25-21(26-28(22)23)14-7-9-15(10-8-14)29(31)32/h7-12H,5-6,13H2,1-4H3 |
| Standard InChI Key | BBGNMWKVWQJMAL-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC |
| Canonical SMILES | CCN(CC)C(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps:
-
Formation of the Triazoloquinazoline Core: This involves reacting appropriate starting materials under controlled conditions.
-
Introduction of the Sulfanyl Group: This step requires reacting the core with a suitable thiol reagent.
-
Attachment of the N,N-Diethylacetamide Moiety: This involves acylation reactions with N,N-diethylamine derivatives.
Potential Applications
Given its complex structure, this compound could have applications in:
-
Chemistry: As a building block for more complex molecules.
-
Biology: In studies of enzyme inhibition and protein interactions.
-
Medicine: Potential therapeutic applications, particularly in cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Research Findings
While specific research findings on this exact compound are not available, related compounds have shown promising biological activities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume